molecular formula C6H6ClN3 B103525 Imidazo[1,2-b]pyridazine hydrochloride CAS No. 18087-70-2

Imidazo[1,2-b]pyridazine hydrochloride

Cat. No. B103525
CAS RN: 18087-70-2
M. Wt: 155.58 g/mol
InChI Key: CQRMOYNFGLMEAJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. It is characterized by a fused imidazole and pyridazine ring structure, which has been utilized in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for substitution at N1 and C2 positions and has been applied in the total synthesis of natural products and mutagens . Another method includes the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine to produce imidazo[1,2-b]pyridazine 1-oxides, which can be further deoxygenated to pyridazines . Additionally, a catalyst-free annulation reaction under microwave irradiation in a green solvent has been developed, providing an environmentally friendly synthesis route .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine is characterized by the presence of nitrogen atoms in the imidazole and pyridazine rings, which are crucial for its reactivity and interaction with biological targets. The structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors have revealed the importance of substitutions at the 3- and 6-positions of the scaffold .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, including electrophilic substitutions such as halogenation, nitration, and sulphonation, predominantly at the 3-position of the ring system . These reactions are essential for introducing functional groups that can modulate the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their substitution patterns. For instance, the binding affinity of these compounds to amyloid plaques varies significantly with different substituents at the 6- and 2-positions, indicating the impact of molecular modifications on their physicochemical characteristics . Additionally, substituted imidazo[1,2-b]pyridazines have been identified as ligands for central and peripheral benzodiazepine receptors, with their activity influenced by the nature of the substituents .

Scientific Research Applications

Therapeutic Applications

Imidazo[1,2-b]pyridazine is a critical heterocyclic nucleus in medicinal chemistry, known for its diverse bioactive molecules. For instance, the kinase inhibitor ponatinib, which contains this scaffold, has spurred the exploration of new imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications, emphasizing the importance of understanding its structure-activity relationships (SAR) (Garrido et al., 2021).

Diagnostic Imaging

Imidazo[1,2-b]pyridazine derivatives have shown promise as ligands for β-amyloid plaques, significant in Alzheimer's disease research. Some derivatives have high binding affinities and could be pivotal in developing positron emission tomography (PET) radiotracers for imaging β-amyloid plaques, indicating potential diagnostic imaging applications (Zeng et al., 2010).

Synthesis and Industrial Applications

Imidazo[1,2-b]pyridazine is a key intermediate in synthesizing fourth-generation cephalosporins, like cefozopran. Advances in its synthesis, such as using microwave-assisted methods for faster reaction times and improved yields, have practical industrial implications, making its production more efficient and viable (Xue-xi, 2012).

Neurological Research

Research into substituted imidazo[1,2-b]pyridazine compounds has uncovered their potent acetylcholinesterase (AChE) inhibitory activity. These compounds demonstrate significant biological efficacy, including antiproliferative and anti-inflammatory effects, suggesting their potential in developing treatments for neurological conditions (Sharma et al., 2021).

Cancer Research

Imidazo[1,2-b]pyridazine derivatives are also explored as IKKβ inhibitors, showing promise in suppressing inflammation in arthritis models. This discovery hints at the broader potential of these compounds in cancer research, as IKKβ plays a crucial role in cancer-related inflammation and tumorigenesis (Shimizu et al., 2010; Shimizu et al., 2011).

Safety And Hazards

Imidazo[1,2-b]pyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-b]pyridazine acts as a versatile scaffold in organic synthesis and drug development. It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it has potential for broader application in drug design .

properties

IUPAC Name

imidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMOYNFGLMEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648603
Record name Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine hydrochloride

CAS RN

18087-70-2
Record name Imidazo[1,2-b]pyridazine, hydrochloride (1:1)
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Record name Imidazo(1,2-b)pyridazin hydrochloride
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Record name Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name imidazo[1,2-b]pyridazin hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com

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